molecular formula C15H13IO3 B049122 3,4-Dimethoxy-4'-iodobenzophenone CAS No. 116413-00-4

3,4-Dimethoxy-4'-iodobenzophenone

Cat. No.: B049122
CAS No.: 116413-00-4
M. Wt: 368.17 g/mol
InChI Key: OPYVYWFVQPDCMH-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-4’-iodobenzophenone is an organic compound with the chemical formula C15H13IO3 It is characterized by the presence of two methoxy groups and an iodine atom attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-4’-iodobenzophenone typically involves the iodination of 3,4-dimethoxybenzophenone. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for 3,4-Dimethoxy-4’-iodobenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-4’-iodobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium phosphate.

Major Products Formed

    Substitution: Formation of various substituted benzophenones.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Coupling: Formation of biaryl compounds or extended aromatic systems.

Scientific Research Applications

3,4-Dimethoxy-4’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodobenzophenone: Lacks the methoxy groups, affecting its solubility and reactivity.

    3,4-Dimethoxy-4’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

3,4-Dimethoxy-4’-iodobenzophenone is unique due to the combination of methoxy groups and an iodine atom, which confer distinct chemical properties

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYVYWFVQPDCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364133
Record name 3,4-DIMETHOXY-4'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116413-00-4
Record name 3,4-DIMETHOXY-4'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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